6beta-Hydroxybudesonide, (11beta,16alpha(S))-
CAS No.: 93861-51-9
Cat. No.: VC0051868
Molecular Formula: C25H34O7
Molecular Weight: 446.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93861-51-9 |
|---|---|
| Molecular Formula | C25H34O7 |
| Molecular Weight | 446.54 |
| IUPAC Name | (1S,2S,4R,6S,8S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
| Standard InChI | InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17+,18-,20+,21-,22+,23-,24-,25+/m0/s1 |
| Standard InChI Key | JBVVDXJXIDYDMF-UGFKOGHWSA-N |
| SMILES | CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |
Introduction
Chemical Identity and Structural Characteristics
Chemical Identification Parameters
6beta-Hydroxybudesonide is precisely identified through several key chemical parameters that enable its accurate characterization and differentiation from related compounds.
Table 1: Chemical Identification Parameters of 6beta-Hydroxybudesonide
| Parameter | Value |
|---|---|
| CAS Number | 88411-77-2 |
| Chemical Name | 6-BETA-HYDROXY BUDESONIDE |
| Molecular Formula | C25H34O7 |
| Molecular Weight | 446.53 |
| FDA UNII | 0J80E95H99 |
| NACRES | NA.24 |
The compound is known by numerous synonyms in scientific literature, including:
-
(6β,11β,16α)-
-
6-hydroxybudesonide
-
6β-Hydroxy Budesonide
-
Budesonide 6-beta-Hydroxy Impurity
-
Triamcinolone Hexacetonide Impurity 8
-
Pregna-1,4-diene-3,20-dione, 16,17-[butylidenebis(oxy)]-6,11,21-trihydroxy-, (6β,11β,16α)-
Physical and Chemical Properties
The physical and chemical properties of 6beta-Hydroxybudesonide have been characterized through both experimental measurements and predictive modeling techniques.
Table 2: Physical and Chemical Properties of 6beta-Hydroxybudesonide
| Property | Value |
|---|---|
| Physical Form | Solid |
| Color | White to Pale Yellow |
| Melting Point | 126-128°C |
| Boiling Point | 641.4±55.0 °C (Predicted) |
| Density | 1.33±0.1 g/cm³ (Predicted) |
| Solubility | Soluble in Dichloromethane, Ether |
| pKa | 12.87±0.10 (Predicted) |
| Stability | Hygroscopic |
| Recommended Storage | -20°C Freezer |
6beta-Hydroxybudesonide appears as a white to pale yellow solid under standard laboratory conditions. The compound exhibits a defined melting point range of 126-128°C, which serves as an important parameter for verifying its purity and identity . Due to its hygroscopic nature, the compound readily absorbs moisture from the atmosphere, necessitating careful storage practices to maintain its stability and integrity. For optimal preservation, storage at -20°C under anhydrous conditions is recommended .
Structural Features
The molecular structure of 6beta-Hydroxybudesonide is characterized by a pregna-1,4-diene-3,20-dione skeleton with specific functional groups at key positions. The compound features hydroxyl groups at positions 6β, 11β, and 21, along with a butylidenebis(oxy) moiety bridging positions 16 and 17 . The stereochemical configuration, specifically the (11beta,16alpha(S))- designation, refers to the spatial orientation of substituents at these positions, which is critical for the compound's receptor binding characteristics and subsequent biological activity.
Metabolic Significance
Formation Pathway
6beta-Hydroxybudesonide is primarily formed through the metabolic transformation of budesonide via hydroxylation at the 6β position. This biotransformation represents a Phase I metabolic process, typically mediated by cytochrome P450 enzymes in the liver . The specific hydroxylation at the 6β position rather than alternative positions on the steroid nucleus has important implications for the compound's biological activity and elimination profile.
Significance in Budesonide Metabolism
Analytical Detection Methods
Chromatographic Techniques
The detection and quantification of 6beta-Hydroxybudesonide in biological samples and pharmaceutical formulations typically involve sophisticated analytical methodologies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) represents the gold standard for sensitive and specific detection of this metabolite. These techniques enable researchers to monitor the formation and elimination of 6beta-Hydroxybudesonide in pharmacokinetic studies and quality control processes.
Reference Standards
| Manufacturer | Product Number | Product Description | Packaging | Price (USD) |
|---|---|---|---|---|
| TRC | H827842 | 6β-Hydroxy 21-Acetyloxy Budesonide-d8 | 5mg | $1,320 |
| Medical Isotopes, Inc. | D70574 | 6β-Hydroxy 21-Acetyloxy Budesonide-d8 | 5mg | $2,200 |
| American Custom Chemicals Corporation | MTB0002236 | 6-BETA-HYDROXY BUDESONIDE 95.00% | 5MG | $500.27 |
The significant price variations observed among different suppliers reflect differences in purity specifications, synthesis methods, and packaging configurations . The deuterium-labeled variants (d8) are particularly valuable in quantitative mass spectrometry applications, serving as internal standards for precise measurements.
Pharmacological Properties
Anti-inflammatory Activity
As a metabolite of budesonide, 6beta-Hydroxybudesonide demonstrates important pharmacological properties relevant to therapeutic applications. The compound is associated with anti-inflammatory effects, though potentially with altered potency compared to the parent compound. The hydroxylation at the 6β position modifies the steroid structure in a way that may affect its binding affinity to the glucocorticoid receptor, the primary molecular target responsible for the anti-inflammatory effects .
Research Applications
Pharmacokinetic Investigations
6beta-Hydroxybudesonide serves as an essential marker in pharmacokinetic studies investigating the metabolism and disposition of budesonide. Monitoring this metabolite in biological fluids provides valuable information about the rate and extent of budesonide metabolism, which can vary among different patient populations based on genetic factors, concurrent medications, and disease states .
Analytical Reference Standard
In pharmaceutical research and development, 6beta-Hydroxybudesonide is utilized as a reference standard for analytical method development and validation. It serves as an important tool for researchers and quality control laboratories in the identification and quantification of related substances in budesonide formulations .
Metabolite Profiling
The compound plays a significant role in comprehensive metabolite profiling studies aimed at understanding the complete metabolic fate of budesonide. Such studies are crucial for regulatory submissions and safety assessments of pharmaceutical products containing budesonide .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume